Atriopeptin II, rat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

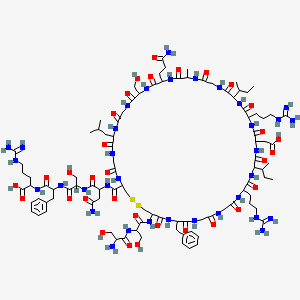

Atriopeptin II, also known as atrial natriuretic peptide, is a 28-amino acid peptide primarily synthesized in the cardiac atria of rats. It plays a crucial role in regulating renal, hemodynamic, and endocrine functions. Atriopeptin II is released in response to increased pressure and mechanical stretch of the right atrium due to blood volume overload. It acts at the nephron to increase salt and water excretion, thereby lowering blood volume and blood pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Atriopeptin II is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).

Cleavage of the peptide from the resin: using a mixture of TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods: Industrial production of atriopeptin II involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for research and therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Atriopeptin II unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Disulfidbrücke zwischen Cysteinresten kann oxidiert werden, was die Stabilität und Aktivität des Peptids beeinflusst.

Reduktion: Die Disulfidbrücke kann mit Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit veränderter biologischer Aktivität zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2) oder Jod (I2) unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) in wässrigen Puffern.

Substitution: Site-directed Mutagenese oder chemische Synthese mit modifizierten Aminosäuren.

Wichtigste gebildete Produkte:

Oxidiertes Atriopeptin II: Enthält eine intakte Disulfidbrücke.

Reduziertes Atriopeptin II: Enthält freie Thiolgruppen.

Substituierte Analoga: Peptide mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Atriopeptin II hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese, Faltung und Stabilität.

Biologie: Untersucht hinsichtlich seiner Rolle in der kardiovaskulären Physiologie, Nierenfunktion und Flüssigkeitshomöostase.

Medizin: Als potenzielles Therapeutikum zur Behandlung von Bluthochdruck, Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Verwendet bei der Entwicklung von diagnostischen Tests und therapeutischen Formulierungen

5. Wirkmechanismus

Atriopeptin II übt seine Wirkungen aus, indem es an spezifische Rezeptoren auf Zielzellen bindet, hauptsächlich an Guanylatcyclase-A (GC-A)-Rezeptoren. Diese Bindung aktiviert das Enzym Guanylatcyclase, was zu einem Anstieg des cyclic guanosine monophosphate (cGMP)-Spiegels führt. Erhöhte cGMP aktiviert Proteinkinase G (PKG), die verschiedene physiologische Reaktionen vermittelt, darunter Vasodilatation, Natriurese und Diurese. Das Peptid antagonisiert auch die Wirkungen von Angiotensin II, was zu seinen blutdrucksenkenden Wirkungen beiträgt .

Wirkmechanismus

Atriopeptin II exerts its effects by binding to specific receptors on target cells, primarily guanylate cyclase-A (GC-A) receptors. This binding activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP activates protein kinase G (PKG), which mediates various physiological responses, including vasodilation, natriuresis, and diuresis. The peptide also antagonizes the effects of angiotensin II, contributing to its blood pressure-lowering effects .

Vergleich Mit ähnlichen Verbindungen

Atriopeptin II ist Teil einer Familie von atrialen natriuretischen Peptiden, zu denen gehören:

Atriopeptin I: Ein 21-Aminosäure-Peptid, dem die Phenylalanin-Arginin-C-terminale Verlängerung fehlt.

Atriopeptin III: Ein 24-Aminosäure-Peptid mit einem zusätzlichen Tyrosinrest am C-Terminus.

Einzigartigkeit:

Atriopeptin II: ist aufgrund seiner spezifischen Aminosäuresequenz und Disulfidbrücke einzigartig, die bestimmte biologische Aktivitäten verleihen, darunter starke vasodilatatorische und natriuretische Wirkungen.

Atriopeptin I: ist weniger wirksam als Vasodilatator und natriuretisches Mittel im Vergleich zu Atriopeptin II.

Atriopeptin III: hat ähnliche, aber leicht unterschiedliche biologische Aktivitäten, was es für vergleichende Studien in der kardiovaskulären Forschung nützlich macht

Eigenschaften

InChI |

InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGGONBKRAPXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H156N34O32S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2386.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)

![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B10784973.png)

![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)

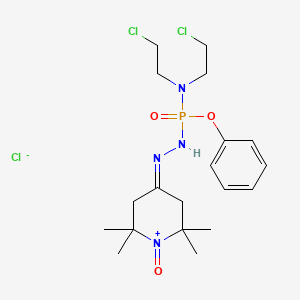

![2-chloro-N-(2-chloroethyl)-N-[phenoxy-[2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-ylidene)hydrazinyl]phosphoryl]ethanamine](/img/structure/B10784998.png)

![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)